molecular formula C19H16F3N3OS B2478164 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 941941-49-7

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No. B2478164
CAS RN: 941941-49-7
M. Wt: 391.41
InChI Key: ZDEGHMSTRZVPCJ-UHFFFAOYSA-N
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Description

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C19H16F3N3OS and its molecular weight is 391.41. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Applications

The compound has been utilized in electrochemical syntheses, notably in the production of arylthiobenzazoles. Specifically, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles like 2-mercaptobenzothiazole and 2-mercaptobenzoxazole has been explored. The process involves the formation of p-quinone imine, which undergoes a Michael addition reaction with 2-SH-benzazoles, resulting in the synthesis of disubstituted derivatives of the compound. Additionally, the compound is involved in the formation of 2-(benzo[d]thiazol-2-ylthio)-6-tosylcyclohexa-2,5-diene-1,4-dione through a Michael-type addition and subsequent hydrolysis, indicating its utility in complex chemical synthesis pathways (Amani & Nematollahi, 2012).

Structural and Molecular Analysis

The compound has been a subject of detailed structural and molecular studies. For instance, the crystal structure of certain derivatives has been analyzed to understand the spatial arrangement and intermolecular interactions, which are essential in comprehending the compound's chemical behavior and potential applications in material science or pharmaceuticals. One such study revealed the chair conformation of the piperazine ring and discussed the dihedral angles involving the fluorophenyl ring, highlighting the compound's structural attributes (Zhang et al., 2011).

Microwave-Assisted Synthesis and Biological Activity

Microwave-assisted synthesis techniques have been employed to create derivatives of the compound, showcasing a trend towards more efficient and eco-friendly chemical synthesis methods. The compound's derivatives have been synthesized and characterized, with studies focusing on their potential biological activities such as antimicrobial effects. This indicates the compound's relevance in the development of new pharmaceutical agents (Said et al., 2020).

properties

IUPAC Name

1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c20-13-3-1-12(2-4-13)9-17(26)24-5-7-25(8-6-24)19-23-18-15(22)10-14(21)11-16(18)27-19/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEGHMSTRZVPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

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